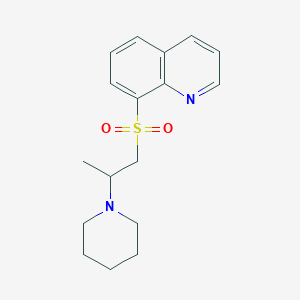
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline, also known as PSQ, is a chemical compound that belongs to the class of sulfonyl quinolines. PSQ has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. In
作用机制
The mechanism of action of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and cell division. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, an enzyme responsible for the production of amyloid-beta plaques.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS), which are responsible for oxidative stress and cellular damage. This compound has also been shown to increase the levels of glutathione, a critical antioxidant that protects cells from oxidative damage. In addition, this compound has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high selectivity towards target enzymes and signaling pathways. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential and mechanism of action are not yet fully understood. In addition, this compound has limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
For the development of 8-(2-Piperidin-1-ylpropylsulfonyl)quinoline include exploring its use in combination therapy, investigating its potential in other neurodegenerative disorders, and developing this compound analogs with improved properties.
合成方法
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline is synthesized through a multistep process that involves the reaction of 2-chloroquinoline with piperidine and subsequent sulfonylation with 1,3-propane sultone. The final product is obtained by recrystallization and purification. The synthesis method of this compound is well-established and has been reported in several scientific journals.
科学研究应用
8-(2-Piperidin-1-ylpropylsulfonyl)quinoline has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease.
属性
分子式 |
C17H22N2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
8-(2-piperidin-1-ylpropylsulfonyl)quinoline |
InChI |
InChI=1S/C17H22N2O2S/c1-14(19-11-3-2-4-12-19)13-22(20,21)16-9-5-7-15-8-6-10-18-17(15)16/h5-10,14H,2-4,11-13H2,1H3 |
InChI 键 |
DNDGLAABZUMJHF-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
规范 SMILES |
CC(CS(=O)(=O)C1=CC=CC2=C1N=CC=C2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)

![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)